molecular formula C19H17NO2S3 B2575817 3-(phenylthio)-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)propanamide CAS No. 1421508-34-0

3-(phenylthio)-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)propanamide

Cat. No.: B2575817
CAS No.: 1421508-34-0
M. Wt: 387.53
InChI Key: RWAXCTNPSICCKJ-UHFFFAOYSA-N
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Description

3-(Phenylthio)-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)propanamide is an organic compound that features a complex structure with multiple functional groups, including a phenylthio group and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(phenylthio)-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Phenylthio Group: The phenylthio group can be introduced via a nucleophilic substitution reaction where a thiol reacts with a halogenated aromatic compound.

    Thiophene Ring Formation: The thiophene rings are often synthesized through cyclization reactions involving sulfur-containing precursors.

    Amide Bond Formation: The final step involves the formation of the amide bond, typically achieved through the reaction of an amine with a carboxylic acid derivative (such as an acid chloride or ester) under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Br₂, Cl₂) or nucleophiles (amines, thiols) are used under various conditions depending on the desired substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biological pathways involving sulfur-containing compounds.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, such as conductive polymers and organic semiconductors, due to its conjugated system and electron-rich thiophene rings.

Mechanism of Action

The mechanism of action of 3-(phenylthio)-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The phenylthio and thiophene groups can engage in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Phenylthio)propanamide: Lacks the thiophene rings, making it less complex.

    N-(Thiophen-2-ylmethyl)propanamide: Contains only one thiophene ring.

    3-(Phenylthio)-N-methylpropanamide: Lacks the thiophene carbonyl group.

Uniqueness

3-(Phenylthio)-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)propanamide is unique due to the presence of both phenylthio and thiophene groups, which confer distinct electronic and steric properties. This makes it particularly versatile for various chemical reactions and applications in different fields.

Properties

IUPAC Name

3-phenylsulfanyl-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2S3/c21-18(10-12-23-14-5-2-1-3-6-14)20-13-15-8-9-17(25-15)19(22)16-7-4-11-24-16/h1-9,11H,10,12-13H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWAXCTNPSICCKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCC(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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